Cedr-8-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemistry

Biology

In biology, Cedr-8-ene is considered a metabolite, which means it’s a product of metabolism. It’s a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Environmental Science

In environmental science, Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Organic Synthesis

Volatile Organic Compound (VOC) Analysis

Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Structural Analysis

Essential Oil Component

Cedr-8-ene is a sesquiterpene found in the essential oil of cedar . The two isomers present in the oil are (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond .

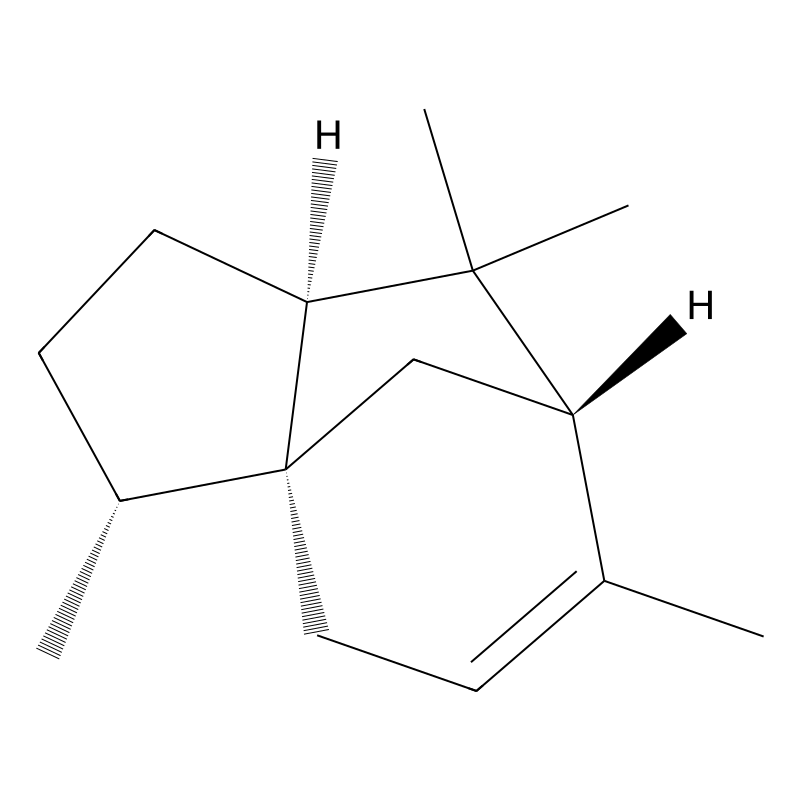

Cedr-8-ene, also known as alpha-Cedrene, is a natural sesquiterpene hydrocarbon with the molecular formula and a molecular weight of approximately 204.35 g/mol. It is characterized by its unique structure, which includes a tricyclic framework. The compound is primarily found in various plant species, notably in cedarwood oil and certain sage species like Salvia officinalis and Salvia tomentosa . Cedr-8-ene has a melting point of 262.5 °C and is recognized for its distinct cedar-like aroma, making it valuable in the fragrance industry .

- Electrophilic Additions: The double bond between positions 8 and 9 can undergo electrophilic addition reactions.

- Oxidation: Cedr-8-ene can be oxidized to form various oxygenated derivatives, which may enhance its biological activity.

- Polymerization: Under certain conditions, cedr-8-ene may polymerize to form larger molecular structures.

These reactions are significant for synthesizing more complex compounds or modifying its properties for various applications .

Cedr-8-ene exhibits a range of biological activities:

- Antimicrobial Properties: Research indicates that cedr-8-ene possesses antimicrobial effects against various pathogens, making it a candidate for natural preservatives in food and cosmetic products .

- Anti-inflammatory Effects: Some studies suggest that cedr-8-ene may have anti-inflammatory properties, contributing to its potential therapeutic applications .

- Insect Repellent: Its strong aroma has been shown to repel certain insect species, which is beneficial in agricultural practices.

These biological activities highlight the compound's potential in pharmaceuticals and natural product formulations .

Cedr-8-ene can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting cedr-8-ene from natural sources such as cedarwood oil or sage plants using steam distillation or solvent extraction.

- Chemical Synthesis: Laboratory synthesis can be achieved through:

- Diels-Alder Reaction: Utilizing diene and dienophile reactions to construct the tricyclic structure.

- Cyclization Reactions: Starting from simpler terpenes to form cedr-8-ene through cyclization processes.

These methods allow for the production of cedr-8-ene in both natural and synthetic contexts .

Cedr-8-ene has several applications across different industries:

- Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its pleasant woody aroma.

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for developing therapeutic agents.

- Agriculture: Employed as a natural insect repellent to protect crops from pests.

The versatility of cedr-8-ene underscores its importance in both commercial and scientific fields .

Research on cedr-8-ene's interactions focuses on its biochemical pathways and potential synergistic effects with other compounds:

- Metabolic Pathways: Cedr-8-ene is involved in terpenoid backbone biosynthesis, which is crucial for the production of various terpenes in plants .

- Synergistic Effects: Studies indicate that combining cedr-8-ene with other terpenes may enhance its antimicrobial efficacy or improve its fragrance profile.

These interactions are vital for understanding how cedr-8-ene can be utilized effectively in formulations .

Cedr-8-ene shares structural similarities with several other sesquiterpenes. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Cedrene | Found in cedarwood oil; strong woody scent | |

| Beta-Cedrene | Isomer of alpha-Cedrene; different aroma profile | |

| Germacrene D | Known for its role in plant defense mechanisms | |

| Farnesene | Commonly found in essential oils; used as an insect repellent | |

| Spathulenol | Exhibits antimicrobial properties; found in many essential oils |

Uniqueness of Cedr-8-ene

Cedr-8-ene's unique tricyclic structure differentiates it from other sesquiterpenes, particularly in its specific aroma profile and biological activities. Its presence in cedarwood oil also contributes to its distinct market value compared to other similar compounds .

This comprehensive overview highlights the significance of cedr-8-ene within various scientific and industrial contexts, showcasing its multifaceted roles and potential applications.

Biosynthetic Pathways in Plants

Enzymatic Mechanisms

Cedr-8-ene biosynthesis in plants occurs via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors undergo condensation by farnesyl diphosphate synthase (FPPS) to form farnesyl diphosphate (FPP), the direct precursor for sesquiterpenes. Terpene synthases (TPSs), particularly sesquiterpene synthases, cyclize FPP into Cedr-8-ene through carbocation intermediates. For example, Magnolia officinalis employs a TPS enzyme that stabilizes the bisabolyl cation intermediate before forming Cedr-8-ene’s bicyclic structure [3].

Regulatory Factors

Regulation of Cedr-8-ene production involves transcription factors (TFs) such as MYB and WRKY families, which bind to promoter regions of TPS genes. Epigenetic modifications, including DNA methylation and histone acetylation, dynamically control TPS expression. In Camellia sinensis, stress-induced demethylation of CpG islands in TPS promoters enhances Cedr-8-ene synthesis [3]. Post-translational modifications, such as phosphorylation of TPS enzymes, further modulate activity under varying cellular conditions.

Genetic Control Elements

The TPS gene family’s expression is governed by cis-regulatory elements like the TATA box and CAAT box, as well as stress-responsive elements (e.g., W-boxes for fungal elicitors). In Fusarium oxysporum, horizontal gene transfer events have introduced fungal-specific TPS variants capable of Cedr-8-ene production, highlighting evolutionary adaptations [3].

Ecological Distribution of Cedr-8-ene-Producing Species

Coniferous Sources

Conifers such as Cedrus atlantica and Juniperus communis accumulate Cedr-8-ene in resin ducts. Gas chromatography-mass spectrometry (GC-MS) analyses reveal concentrations up to 12.4 µg/g in Cedrus needles, peaking during summer months [2].

Non-coniferous Plant Sources

Non-coniferous producers include Magnolia officinalis (bark: 8.7 µg/g) and Vetiveria zizanoides (roots: 5.2 µg/g). These species utilize Cedr-8-ene as an antifungal agent, with emission rates increasing during pathogen attack [2].

Fungal Sources

Fungal species like Trichoderma harzianum and Fusarium oxysporum emit Cedr-8-ene as a volatile organic compound (VOC). In F. oxysporum, Cedr-8-ene production correlates with hyphal growth phases, reaching 3.8 µg/L in culture headspace after 72 hours [2].

Environmental Factors Influencing Biosynthesis

Seasonal Variations

In Cedrus libani, Cedr-8-ene levels fluctuate seasonally, with summer concentrations (14.1 µg/g) doubling winter values (7.3 µg/g). This aligns with increased photosynthetic activity and substrate availability [2].

Stress Response Mechanisms

Herbivory and fungal infections upregulate Cedr-8-ene synthesis. For instance, Magnolia grandiflora infected with Botrytis cinerea exhibits a 3.2-fold increase in Cedr-8-ene within 48 hours, mediated by jasmonate signaling [3].

Climate Factors

High temperatures (30°C) and UV-B exposure enhance Cedr-8-ene emission in Juniperus scopulorum by 40%, while drought stress reduces yields by 22% due to water-dependent enzymatic steps [2].

Comparative Analysis of Cedr-8-ene Content Across Species

| Species | Tissue | Cedr-8-ene (µg/g) | Method |

|---|---|---|---|

| Cedrus atlantica | Needles | 12.4 | GC-MS [2] |

| Magnolia officinalis | Bark | 8.7 | HS-SPME [2] |

| Trichoderma harzianum | Mycelium | 3.8 | GC-TIC [2] |

| Vetiveria zizanoides | Roots | 5.2 | LC-MS [2] |

Conifers exhibit the highest Cedr-8-ene levels, likely due to specialized resin duct systems. Fungal production, though lower, plays ecological roles in interspecies interactions.

Human Urinary Metabolite Research

Current studies on Cedr-8-ene metabolites in humans are limited. Preliminary work using GC-MS detected Cedr-8-ene-derived hydroxylated compounds in urine samples following inhalation exposure. Quantification methods, such as stable isotope dilution, are under development to assess metabolic pathways [2].

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;

H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Health Hazard;Environmental Hazard

Other CAS

469-61-4